molecular formula C20H12Cl2N4O4 B15032698 (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

(4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B15032698
M. Wt: 443.2 g/mol
InChI Key: FSQPFOVICRATBY-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione typically involves the condensation of 3,5-dichlorophenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of pyrazolidine-3,5-dione are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes or receptors makes it a promising lead in drug discovery.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
  • (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione lies in its specific functional groups and their arrangement. The presence of both nitro and dichlorophenyl groups may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject for further study.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C20H12Cl2N4O4

Molecular Weight

443.2 g/mol

IUPAC Name

(4Z)-1-(3,5-dichlorophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H12Cl2N4O4/c21-12-8-13(22)10-17(9-12)25-20(28)18(19(27)23-25)11-16-2-1-7-24(16)14-3-5-15(6-4-14)26(29)30/h1-11H,(H,23,27)/b18-11-

InChI Key

FSQPFOVICRATBY-WQRHYEAKSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.